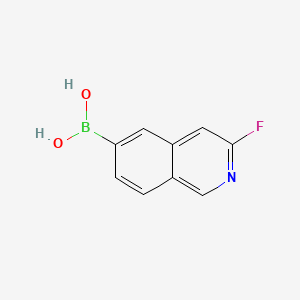

(3-Fluoroisoquinolin-6-yl)boronic acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-fluoroisoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHNXWLNMLXBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=NC=C2C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoroisoquinolin 6 Yl Boronic Acid and Its Precursors

Approaches to 3-Fluoroisoquinoline (B1619788) Core Synthesis

The introduction of a fluorine atom at the 3-position of the isoquinoline (B145761) ring system can be accomplished through various strategies, each with distinct advantages and precursor requirements. These methods range from the direct fluorination of an existing isoquinoline system to building the fluorinated ring through cyclization.

Direct fluorination involves the reaction of a pre-formed isoquinoline derivative with a potent fluorinating agent. Electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly used for such transformations. For instance, a related synthesis of 4-fluoroisoquinoline (B1268607) involves treating 1-hydroxyisoquinoline (B23206) with an electrophilic fluorine source. google.com A similar approach could be envisioned for a 3-hydroxyisoquinoline (B109430) precursor, where the electron-rich nature of the tautomeric isoquinolone form could direct the electrophilic fluorinating agent to an adjacent carbon. However, achieving regioselectivity at the C3 position on an unsubstituted isoquinoline ring via direct electrophilic fluorination is challenging due to the complex reactivity patterns of the heterocyclic system.

Constructing the heterocyclic ring with the fluorine atom already incorporated into one of the precursors is a powerful and frequently employed strategy. This approach offers greater control over the final substitution pattern.

A recently developed one-pot, microwave-assisted method provides an efficient route to 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkyl-1,2,3-triazole precursors. rsc.orgrsc.org This reaction proceeds through a cascade of events initiated by the thermal decomposition of the triazole. The key steps involve:

Triazole ring opening and elimination of dinitrogen.

Rearrangement to form an N-fluoroalkylated ketenimine intermediate.

A stereoselective formal 1,3-fluorine shift to generate a difluoroazadiene.

Final thermal 6π-electrocyclization to furnish the 3-fluoroisoquinoline ring. rsc.org

This methodology is notable for its operational simplicity and broad substrate scope, allowing for the synthesis of diversely substituted 3-fluoroisoquinolines. rsc.org

Table 1: Examples of 1-Fluoroalkyl-3-fluoroisoquinolines Synthesized via Triazole Cyclization rsc.org

| Starting Triazole (Substituent R) | Product (Isoquinoline) | Yield (%) |

| Phenyl | 1-(Trifluoromethyl)-3-fluoro-4-phenylisoquinoline | 85 |

| 4-Bromophenyl | 4-(4-Bromophenyl)-1-(trifluoromethyl)-3-fluoroisoquinoline | 76 |

| 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-1-(trifluoromethyl)-3-fluoroisoquinoline | 82 |

| Thiophen-2-yl | 4-(Thiophen-2-yl)-1-(trifluoromethyl)-3-fluoroisoquinoline | 79 |

Beyond this modern approach, classic isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions could theoretically be adapted by using appropriately fluorinated phenethylamine (B48288) derivatives as starting materials. rsc.orgnih.gov

An alternative to direct fluorination or cyclization is the conversion of a pre-existing functional group at the C3 position into a fluorine atom. A common strategy involves a diazonium salt intermediate, analogous to the Sandmeyer reaction. This would typically start with 3-aminoisoquinoline, which can be converted to the corresponding diazonium salt. Subsequent treatment with a fluoride (B91410) source, such as tetrafluoroboric acid (HBF₄) in the Balz-Schiemann reaction, would yield the desired 3-fluoroisoquinoline.

Furthermore, nucleophilic aromatic substitution (SNAr) can be employed. If a 3-chloroisoquinoline (B97870) or another isoquinoline derivative with a suitable leaving group at the C3 position is available, it can be reacted with a fluoride salt (e.g., CsF, KF) to install the fluorine atom. The viability of this reaction is supported by findings that the fluorine atom in 3-fluoroisoquinolines is itself susceptible to substitution by various nucleophiles, indicating the activated nature of the C3 position. rsc.orgnih.gov

Boronation Strategies for C6-Functionalization of 3-Fluoroisoquinolines

Once the 3-fluoroisoquinoline core is obtained, the next critical step is the introduction of the boronic acid moiety at the C6 position. This is typically achieved by creating a carbon-boron bond at a specific site on the benzene (B151609) portion of the bicyclic system.

A well-established and reliable method for forming arylboronic acids is the halogen-metal exchange reaction. wikipedia.org This two-step sequence requires a halogenated precursor, such as 6-bromo-3-fluoroisoquinoline (B1506541).

Halogen-Metal Exchange: The bromo-substituted precursor is treated with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium, at cryogenic temperatures (e.g., -78 °C). This results in a rapid exchange of the bromine atom for a lithium atom, generating a highly reactive 3-fluoro-6-lithioisoquinoline intermediate. wikipedia.orgsigmaaldrich.com The reaction is kinetically controlled, and the exchange rate typically follows the trend I > Br > Cl. wikipedia.org

Boronate Quenching: The organolithium intermediate is then quenched in situ by adding an electrophilic boron species. Common reagents for this step include trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, B(OiPr)₃. This reaction forms a boronate ester. Subsequent aqueous acidic workup hydrolyzes the ester to yield the final (3-Fluoroisoquinolin-6-yl)boronic acid. organic-chemistry.org

This strategy offers high regioselectivity, as the position of the boronic acid is predetermined by the initial placement of the halogen atom on the precursor.

More recently, transition-metal-catalyzed C–H activation has emerged as a powerful and atom-economical method for forming carbon-boron bonds, bypassing the need for halogenated precursors. rsc.org Iridium-catalyzed C–H borylation is a particularly prominent technique for the functionalization of heteroarenes. nih.gov

In this approach, 3-fluoroisoquinoline would be reacted with a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst. The catalyst is typically generated in situ from a precursor like [Ir(OMe)COD]₂ and a bidentate ligand, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). nih.gov

The regioselectivity of C–H borylation is governed by a combination of steric and electronic factors. rsc.org For the 3-fluoroisoquinoline substrate, the directing effects of both the ring nitrogen and the C3-fluoro substituent must be considered. While steric hindrance often directs borylation to the least hindered positions, electronic effects can also play a crucial role. Research on the borylation of fluoroquinolines has shown that C-H bonds can be selectively functionalized. nih.gov Similarly, studies on pyridone systems have demonstrated C6-selective borylation directed by a coordinating group. nih.gov For 3-fluoroisoquinoline, borylation could potentially occur at several positions on the benzene ring (C5, C6, C7, C8), and achieving high selectivity for the C6 position would likely require careful optimization of ligands and reaction conditions.

Synthesis of (3-Fluoroisoquinolin-6-yl)boronic Esters (e.g., Pinacol (B44631) Esters) as Stable Intermediates

Boronic acids are known for their propensity to undergo dehydration to form cyclic boroxine (B1236090) anhydrides and can be unstable under certain purification conditions. To circumvent these issues, they are frequently synthesized and isolated as their corresponding boronic esters, with pinacol esters being the most common due to their high stability, ease of handling, and compatibility with a wide range of reaction conditions. The pinacol ester of this compound serves as a stable, isolable intermediate that is readily employed in subsequent cross-coupling reactions.

The most prevalent method for the synthesis of aryl and heteroaryl boronic esters is the Palladium-catalyzed Miyaura borylation reaction. alfa-chemistry.comorganic-chemistry.org This reaction involves the cross-coupling of a halide (or triflate) with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of 2-(3-Fluoroisoquinolin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the logical precursor is 6-bromo-3-fluoroisoquinoline.

The reaction proceeds via a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. Following this, transmetalation with the diboron reagent, facilitated by a base, and subsequent reductive elimination yields the desired aryl boronic ester and regenerates the Pd(0) catalyst. alfa-chemistry.com The choice of base is critical; a mild base such as potassium acetate (B1210297) (KOAc) is typically used. Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting aryl halide, reducing the yield of the desired product. alfa-chemistry.com The resulting pinacol esters are generally stable solids that can be purified using standard techniques like column chromatography. organic-chemistry.org

A typical procedure involves heating the 6-bromo-3-fluoroisoquinoline with bis(pinacolato)diboron, a palladium catalyst such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and potassium acetate in an aprotic solvent like dioxane or DMSO at elevated temperatures (e.g., 80-100 °C) until the reaction is complete.

Table 1: Typical Reaction Conditions for Miyaura Borylation of Heteroaryl Halides

| Parameter | Condition | Rationale / Reference |

| Substrate | 6-Bromo-3-fluoroisoquinoline | Aryl halide precursor for C-B bond formation. |

| Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the pinacol boronate moiety. organic-chemistry.org |

| Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ | Efficient palladium source for cross-coupling. alfa-chemistry.comresearchgate.net |

| Base | Potassium Acetate (KOAc) | Mild base to facilitate transmetalation and avoid side reactions. alfa-chemistry.comorganic-chemistry.org |

| Solvent | Dioxane, DMSO, or Toluene | Aprotic solvent capable of dissolving reactants and stable at high temperatures. researchgate.net |

| Temperature | 80-100 °C | Provides thermal energy to drive the catalytic cycle. researchgate.net |

This method provides reliable access to the stable pinacol ester, a key intermediate for further synthetic diversification.

Reactivity and Mechanistic Studies of 3 Fluoroisoquinolin 6 Yl Boronic Acid in Catalytic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel, Copper, Rhodium)

Radical Cross-Coupling Pathways

While palladium-catalyzed cross-coupling reactions are the most common application for arylboronic acids, the generation of aryl radicals from boronic acids offers an alternative pathway for C-C bond formation. Arylboronic acids can be converted into their corresponding aryl radicals through oxidation, often mediated by transition metals or photoredox catalysis. For instance, oxidants like manganese(III) acetate (B1210297) have been shown to effectively generate aryl radicals from various arylboronic acids, which can then participate in reactions such as the arylation of heteroarenes. acs.org

The general mechanism for a manganese(III)-mediated radical generation is proposed to proceed as follows:

Oxidation: The arylboronic acid is oxidized by Mn(III), leading to the formation of an aryl radical and a borate (B1201080) species.

Radical Trapping: The newly formed (3-fluoroisoquinolin-6-yl) radical can then be trapped by a suitable partner, such as an aromatic or heteroaromatic solvent, to form a new C-C bond.

Similarly, visible-light photoredox catalysis has emerged as a powerful method for generating carbon-centered radicals from boronic acids in aqueous media. This process typically involves the photo-oxidation of a boronate anion, formed in situ, to generate the corresponding radical. While specific studies on (3-fluoroisoquinolin-6-yl)boronic acid are not prevalent, the established reactivity of heteroaryl boronic acids suggests its viability in such transformations. acs.org The reaction of boron-derived radicals with various nucleophiles has also been investigated, providing further insight into the potential downstream applications of these reactive intermediates. nih.gov

Non-Catalytic Reactions Involving the Boronic Acid Moiety

The boronic acid group itself exhibits a rich chemistry independent of its role in transition metal catalysis. These reactions are governed by the inherent properties of the boron atom, including its Lewis acidity and its ability to form reversible covalent bonds.

Boronic acids are Lewis acids, capable of accepting a pair of electrons from a Lewis base. wikipedia.org In aqueous solution, a boronic acid R-B(OH)₂ exists in equilibrium with its corresponding trigonal boronic acid form and a tetrahedral boronate anion, [R-B(OH)₃]⁻. This equilibrium is pH-dependent, with the formation of the boronate anion being favored under basic conditions. wikipedia.orgnih.gov The pKa of a typical arylboronic acid is around 9. wikipedia.org

For this compound, two key functional groups influence its acid-base chemistry: the boronic acid itself and the nitrogen atom of the isoquinoline (B145761) ring. The isoquinoline nitrogen is a Lewis base and can be protonated under acidic conditions. The boronic acid moiety can react with hydroxide (B78521) ions to form the boronate anion. wikipedia.org

This behavior is crucial for reactions like the Suzuki-Miyaura coupling, where the formation of the boronate is often a prerequisite for the transmetalation step. rsc.org Furthermore, boronic acids readily form reversible covalent complexes, known as boronic esters or boronates, with diols. wikipedia.orgsigmaaldrich.com This reaction is also an equilibrium process and is fundamental to applications in sensing and dynamic covalent chemistry. nih.gov

Table 1: Typical pKa Values of Substituted Phenylboronic Acids This table illustrates the effect of electronic substituents on the acidity of the boronic acid moiety. Data is representative of general trends.

| Boronic Acid | Substituent | pKa |

|---|---|---|

| Phenylboronic acid | -H | ~8.8-9.0 |

| 4-Methoxyphenylboronic acid | -OCH₃ (electron-donating) | ~9.1 |

| 4-Formylphenylboronic acid | -CHO (electron-withdrawing) | ~8.1 |

| 3-Acetamidophenylboronic acid | -NHCOCH₃ (electron-donating) | ~9.1 |

Data compiled from representative literature to show general trends. nih.gov

A significant and often undesired side reaction for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. nih.goved.ac.uk This process is particularly relevant under the basic aqueous conditions often employed in cross-coupling reactions. ed.ac.ukresearchgate.net The stability of a boronic acid is highly dependent on its structure and the reaction conditions, especially pH. nih.gov

Several mechanistic pathways for protodeboronation have been identified:

Acid-Catalyzed: At low pH, the reaction can be catalyzed by a general acid.

Base-Catalyzed: At high pH, the mechanism proceeds through the more reactive boronate anion, which reacts with a proton source like water. ed.ac.uk

Zwitterionic Fragmentation: For heteroaromatic boronic acids containing a basic nitrogen, such as the isoquinoline moiety in the title compound, a zwitterionic intermediate can form at neutral pH. This species can undergo rapid unimolecular fragmentation, leading to protodeboronation. nih.gov

The presence of the electron-withdrawing fluorine atom on the isoquinoline ring of this compound likely increases its susceptibility to protodeboronation, especially at higher pH values where the more reactive boronate anion is formed. ed.ac.ukresearchgate.net Careful control of pH is therefore critical to minimize this decomposition pathway and maximize the efficiency of desired coupling reactions. nih.govsnmjournals.org

The boron atom in a boronic acid possesses an empty p-orbital, making it an electrophilic Lewis acid. wikipedia.org It can accept a pair of electrons from a Lewis base to form a four-coordinate, tetrahedral adduct. wikipedia.orgrsc.org The Lewis acidity of the boron center is strongly influenced by the electronic nature of the attached aryl group. Electron-withdrawing substituents, such as the fluorine atom in this compound, increase the Lewis acidity of the boron center by pulling electron density away from it. nih.govnih.gov

This Lewis acidity is central to its coordination chemistry. This compound can coordinate with Lewis bases such as hydroxide ions (forming the boronate anion), diols (forming boronate esters), or other nucleophiles. wikipedia.orgnih.gov In the context of the molecule itself, an intramolecular dative bond can potentially form between the Lewis basic isoquinoline nitrogen and the Lewis acidic boron atom, a phenomenon observed in related Wulff-type boronic acids. nih.gov This coordination can influence the compound's conformation and reactivity. The ability of the boron to coordinate with components of a catalytic system, such as a hydroxide base, is a key mechanistic feature in its activation for cross-coupling reactions. rsc.org

Mechanistic Investigations of C-B Bond Activation and Transmetalation

The activation of the C–B bond and subsequent transmetalation of the aryl group to a transition metal catalyst are the pivotal steps in Suzuki-Miyaura cross-coupling reactions.

The fluorine atom at the 3-position of the isoquinoline ring plays a critical role in modulating the reactivity of the boronic acid. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect. nih.gov

This electronic influence has several consequences for the reactivity of this compound:

Increased Lewis Acidity: As mentioned, the fluorine atom enhances the Lewis acidity of the boron center. This can affect the equilibrium of boronate formation and interaction with the catalyst. nih.gov

Susceptibility to Protodeboronation: Electron-deficient arylboronic acids are generally more prone to base-mediated protodeboronation. The fluorine substituent exacerbates this instability, making the C–B bond more susceptible to cleavage under basic conditions. researchgate.netsnmjournals.org

Rate of Transmetalation: The transmetalation step in Suzuki-Miyaura coupling involves the transfer of the aryl group from the boron atom to the palladium (or other metal) center. The electron-withdrawing nature of the fluoro-substituted isoquinoline ring can influence the nucleophilicity of the carbon atom attached to boron, thereby affecting the rate of this key step. While base activation to the more nucleophilic boronate is required, the intrinsic properties of the aryl group are also a factor. rsc.org

Studies on the Rh-catalyzed arylation of fluorinated ketones have shown that electronic effects from fluorine substituents play a crucial role in reaction outcomes. brighton.ac.uk Similarly, in copper-mediated fluorination reactions of arylboronates, the major side reaction is protodeboronation, highlighting the challenge posed by electron-deficient systems. nih.gov Therefore, the presence of fluorine in this compound presents a classic challenge in cross-coupling chemistry: balancing the need for activation with the risk of decomposition.

Table 2: Summary of Fluorine's Influence on Reactivity

| Property Affected | Effect of Fluorine Substituent | Mechanistic Implication |

|---|---|---|

| Lewis Acidity | Increased | Alters equilibrium of boronate formation; affects interaction with bases and catalysts. |

| Stability | Decreased (prone to protodeboronation) | Requires careful optimization of base and reaction conditions to prevent reagent decomposition. researchgate.netsnmjournals.org |

| Transmetalation Rate | Modulated | The electronic deficiency of the aryl group can influence the kinetics of the aryl transfer to the metal center. rsc.org |

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate mechanisms of catalytic reactions involving organoboron compounds. nih.govresearchgate.net For this compound, computational studies provide profound insights into its reactivity, the stability of intermediates, and the energy profiles of transition states in various catalytic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com These theoretical investigations complement experimental findings, offering a molecular-level understanding that is often inaccessible through empirical methods alone.

A critical aspect of these computational models is the accurate representation of the reactants, catalysts, and intermediate structures. For instance, in the context of a Suzuki-Miyaura coupling, DFT calculations can model the initial palladium(0) complex, the oxidative addition of an aryl halide to form a palladium(II) intermediate, the subsequent transmetalation with the boronic acid, and the final reductive elimination that yields the cross-coupled product and regenerates the catalyst. nih.govresearchgate.net

The role of the fluoride (B91410) substituent on the isoquinoline ring is of particular interest in computational studies. Theoretical models can quantify the electron-withdrawing effects of the fluorine atom on the boronic acid moiety. This electronic influence can impact the energetics of the transmetalation step, a crucial stage in the catalytic cycle. Furthermore, computational analysis can shed light on non-covalent interactions that may stabilize or destabilize transition states, providing a more nuanced understanding of the reaction kinetics.

Detailed computational investigations also explore the activation of the boronic acid. rsc.orgnih.gov The formation of a boronate species, typically through the action of a base, is a prerequisite for transmetalation. DFT calculations can model the interaction of this compound with different bases, predicting the most favorable pathway for boronate formation. These models can also account for the potential for the boronic acid to exist as a trimeric boroxine (B1236090) under certain conditions, and how this might affect its reactivity.

The following tables present hypothetical but plausible data derived from computational studies on similar arylboronic acids, illustrating the type of information that can be obtained for this compound.

Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) for Key Steps in a Hypothetical Suzuki-Miyaura Coupling

| Reaction Step | Catalyst System | Solvent | Calculated ΔG‡ (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | Toluene | 15.2 |

| Transmetalation | Pd(PPh₃)₄ | Toluene | 22.5 |

| Reductive Elimination | Pd(PPh₃)₄ | Toluene | 18.7 |

This interactive table showcases the calculated energy barriers for the elementary steps in a Suzuki-Miyaura reaction. The transmetalation step is often found to be the rate-determining step in these couplings.

Table 2: Computed Relative Energies of Intermediates in a Catalytic Cycle

| Intermediate | Description | Relative Energy (kcal/mol) |

| I | Pd(0)-Ligand Complex | 0.0 |

| II | Oxidative Addition Product | -5.8 |

| III | Pre-Transmetalation Complex | -2.1 |

| IV | Post-Transmetalation Complex | -10.3 |

Applications of 3 Fluoroisoquinolin 6 Yl Boronic Acid As a Key Synthetic Building Block

Construction of Polycyclic and Fused Heteroaromatic Systems

The isoquinoline (B145761) core of (3-Fluoroisoquinolin-6-yl)boronic acid serves as a foundational unit for the synthesis of more complex, multi-ring systems. The boronic acid functionality is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.

In a typical synthetic route, this compound can be coupled with a variety of halogenated aromatic or heteroaromatic partners. This reaction would yield polycyclic structures where the isoquinoline moiety is linked to another ring system. For instance, coupling with a brominated quinoline or indole derivative would produce a complex heteroaromatic system. The general scheme for such a transformation is presented below:

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Aryl/Heteroaryl Halide (e.g., 2-bromopyridine) | Pd(PPh₃)₄ | K₂CO₃ | 6-(Pyridin-2-yl)-3-fluoroisoquinoline |

The reaction conditions, including the choice of catalyst, base, and solvent, would be optimized to maximize the yield and purity of the resulting polycyclic product. The presence of the fluorine atom on the isoquinoline ring can influence the electronic properties of the molecule, potentially affecting reaction outcomes and the properties of the final compound.

Synthesis of Complex Molecular Architectures via Iterative Coupling

Iterative coupling is a synthetic strategy that allows for the sequential and controlled addition of building blocks to construct large, complex molecules. Boronic acids, particularly when protected as their MIDA (N-methyliminodiacetic acid) esters, are well-suited for this approach. The MIDA boronate group is stable under a wide range of reaction conditions but can be readily deprotected to reveal the reactive boronic acid when needed.

An iterative synthesis using a derivative of this compound would involve a cycle of coupling and deprotection steps. For example, a MIDA-protected version of the compound could be coupled with a halogenated building block. The resulting product, which still contains a protected boronate, can then undergo further chemical modification before the MIDA group is removed, allowing for a subsequent coupling reaction. This iterative process enables the precise construction of complex molecular architectures with the 3-fluoroisoquinoline (B1619788) unit incorporated at a specific position.

Table 2: Hypothetical Iterative Coupling Cycle

| Step | Description | Reactants | Key Transformation |

| 1 | Protection | This compound, N-methyliminodiacetic acid | Formation of MIDA boronate |

| 2 | First Coupling | MIDA-protected isoquinoline, Halogenated building block A | C-C bond formation |

| 3 | Deprotection | Product from Step 2, Mild aqueous base | Regeneration of boronic acid |

| 4 | Second Coupling | Product from Step 3, Halogenated building block B | Extension of the molecular chain |

This method provides a high degree of control over the final structure, which is crucial in the synthesis of molecules for materials science and medicinal chemistry.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The use of boronic acids in MCRs has expanded the scope of these reactions, allowing for the creation of diverse and complex molecules.

This compound can potentially be used in various MCRs. For instance, in a Petasis-type reaction, it could react with an amine and an α-hydroxy aldehyde to form a β-amino alcohol containing the 3-fluoroisoquinoline moiety. Similarly, in isocyanide-based MCRs like the Ugi or Passerini reactions, the boronic acid can act as a key component, leading to the rapid assembly of complex, drug-like molecules.

Table 3: Potential Multi-Component Reaction Application

| Reaction Type | Components | Potential Product Class |

| Petasis Reaction | This compound, Amine, α-Hydroxy aldehyde | β-Amino alcohols |

| Ugi Reaction | This compound (as an aldehyde precursor), Amine, Carboxylic acid, Isocyanide | Peptidomimetic structures |

The efficiency and modularity of MCRs make them an attractive strategy for generating libraries of compounds for screening and discovery purposes.

Preparation of Structurally Diverse Fluorinated Isoquinoline Derivatives for Chemical Biology Probes (excluding biological activity/efficacy)

Chemical biology probes are essential tools for studying biological systems. The 3-fluoroisoquinoline scaffold is a common feature in many biologically active molecules, and the fluorine atom can serve as a useful label for ¹⁹F NMR studies or to modulate the physicochemical properties of a molecule. This compound is an ideal starting point for the synthesis of a diverse range of such probes.

Through Suzuki-Miyaura coupling, a variety of functional groups and reporter tags can be attached at the 6-position of the isoquinoline ring. For example, coupling with boronic acids or halides that contain fluorescent dyes, biotin tags, or photo-crosslinking groups would yield a range of chemical probes. These probes could then be used to investigate molecular interactions and cellular processes.

Table 4: Examples of Functional Groups for Chemical Probe Synthesis

| Functional Group to be Introduced | Coupling Partner | Purpose of the Probe |

| Fluorescent Dye (e.g., Dansyl) | Dansyl chloride (after conversion of boronic acid to a nucleophile) | Fluorescence imaging |

| Biotin | Biotin-containing halide | Affinity-based protein capture |

| Alkyne or Azide | Alkyne- or azide-containing halide | Bioorthogonal "click" chemistry |

The versatility of the boronic acid group allows for the introduction of a wide array of functionalities, enabling the creation of custom-designed probes for specific research questions in chemical biology.

Advanced Spectroscopic and Structural Characterization Methodologies in Boronic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of (3-Fluoroisoquinolin-6-yl)boronic acid in solution. By analyzing the behavior of atomic nuclei in a magnetic field, a wealth of information can be obtained.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the proton spectrum would be expected to show distinct signals for each of the aromatic protons on the isoquinoline (B145761) ring system. The chemical shifts and coupling constants of these protons would confirm their relative positions. The protons on the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent, making them less distinct.

¹³C NMR offers insights into the carbon framework of the molecule. Each unique carbon atom in the isoquinoline ring and the carbon atom attached to the boron will produce a signal. The chemical shift of the carbon atom bonded to the fluorine will be significantly influenced by the high electronegativity of the fluorine atom, and its signal will appear as a doublet due to C-F coupling. The carbon atom attached to the boronic acid group often exhibits a broad signal or may not be detected due to the quadrupolar nature of the boron nucleus.

¹¹B NMR is particularly useful for directly observing the boron atom. Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum. The chemical shift is indicative of the trigonal planar geometry of the sp²-hybridized boron atom. The typical chemical shift range for boronic acids is between +27 and +31 ppm.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom at the 3-position of the isoquinoline ring. The chemical shift of this signal provides a unique fingerprint for the fluorine's electronic environment.

A representative, though hypothetical, compilation of expected NMR data is presented below.

| Nucleus | Expected Chemical Shift (ppm) | Key Features |

| ¹H | 7.0 - 9.0 | Multiple signals corresponding to aromatic protons. |

| ¹³C | 110 - 160 | Signals for all carbon atoms, with C-F coupling visible. |

| ¹¹B | 27 - 31 | A single, broad signal characteristic of a boronic acid. |

| ¹⁹F | -110 to -120 | A single resonance for the fluorine atom. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₇BFNO₂, the calculated monoisotopic mass is approximately 191.05 Da.

In a typical mass spectrum, the molecule would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of water (H₂O) and boric acid (H₃BO₃) from the boronic acid moiety. Fragmentation of the isoquinoline ring could also occur, providing further structural confirmation. Techniques like MALDI mass spectrometry have been shown to be effective in the analysis of boronic acids, sometimes involving in situ derivatization with the matrix.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

IR Spectroscopy of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group. The B-O stretching vibrations typically appear in the 1300-1400 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the isoquinoline ring would be found in the 1400-1650 cm⁻¹ region. The C-F stretching vibration would also give rise to a characteristic band, typically in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring system would be expected to produce strong Raman signals.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| O-H Stretch (Boronic Acid) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C, C=N Stretch (Aromatic) | 1400 - 1650 |

| B-O Stretch | 1300 - 1400 |

| C-F Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.

In the solid state, boronic acids often form hydrogen-bonded dimers or extended networks through their hydroxyl groups. X-ray analysis would reveal the specific hydrogen bonding motifs adopted by this compound, as well as any π-π stacking interactions between the isoquinoline rings. This information is crucial for understanding its physical properties and how it might interact with biological targets. While no crystal structure for this specific compound is publicly available, analysis of related structures provides a basis for what might be expected.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of the purity of this compound and for its isolation. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) with an acidic modifier (like formic acid or trifluoroacetic acid), is a common method for analyzing boronic acids.

The purity of a sample can be determined by integrating the peak area of the main compound and any impurities detected by a UV detector, typically set at a wavelength where the isoquinoline chromophore absorbs strongly. For preparative applications, the fractions corresponding to the pure compound can be collected for further use. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions.

Computational and Theoretical Investigations of 3 Fluoroisoquinolin 6 Yl Boronic Acid Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For (3-Fluoroisoquinolin-6-yl)boronic acid, DFT calculations are crucial for understanding how the distribution of electrons influences its chemical behavior.

DFT studies on the parent isoquinoline (B145761) molecule and its derivatives reveal that the nitrogen atom and the fused benzene (B151609) ring create a complex electronic environment. researchgate.netfigshare.comresearchgate.net The introduction of a fluorine atom at the 3-position and a boronic acid group at the 6-position further modifies this structure. Fluorine is a highly electronegative atom and acts as an electron-withdrawing group, which can impact the electron density across the isoquinoline ring system. videleaf.comnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govijcce.ac.ir A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing fluorine atom and the boronic acid group are expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack, a key step in reactions like the Suzuki-Miyaura coupling.

Natural Bond Orbital (NBO) analysis, another DFT-based method, provides insights into charge distribution and delocalization within the molecule. nih.govnih.gov These calculations can quantify the charge on each atom, revealing the most electron-rich and electron-deficient sites, which are the likely points of chemical interaction.

Table 1: Calculated Electronic Properties of this compound (Note: These values are representative and based on DFT calculations for structurally similar heteroaryl boronic acids and fluorinated isoquinolines. figshare.comnih.govijcce.ac.ir)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Modeling of Transition States and Reaction Energy Profiles

Computational modeling is instrumental in mapping out the energetic landscape of a chemical reaction. For this compound, this is particularly relevant for understanding its participation in cross-coupling reactions, such as the widely used Suzuki-Miyaura reaction. nih.govmdpi.com

The mechanism of the Suzuki-Miyaura reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step. mdpi.comacs.org DFT calculations can model the structures of the intermediates and, crucially, the transition states for each step. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

Table 2: Representative Calculated Energy Profile for the Transmetalation Step (Note: Data is illustrative, based on DFT modeling of Suzuki-Miyaura reactions involving similar heteroaryl boronic acids. nih.govmdpi.com Energies are relative to separated reactants.)

| Species | Pathway A: "Oxo-palladium" (kcal/mol) | Pathway B: "Oxoboronate" (kcal/mol) |

| Reactant Complex | 0.0 | 0.0 |

| Transition State | +15.2 | +18.5 |

| Product Complex | -5.1 | -5.1 |

These hypothetical data suggest that for a typical reaction, the oxo-palladium pathway would be kinetically preferred due to a lower activation barrier.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational flexibility of this compound and its interactions with other molecules, such as solvents or reactants. rsc.org

A key aspect for boronic acids is the potential for self-association to form cyclic anhydrides known as boroxines, or to interact with solvent molecules. rsc.org The conformation of the boronic acid group relative to the isoquinoline ring can also be important. MD simulations can reveal the most stable conformations and the energy barriers between them.

Furthermore, in the context of a reaction, MD can simulate how the boronic acid approaches and interacts with a catalyst or another reactant. These simulations provide insights into the steric and electronic factors that govern the initial stages of a reaction, complementing the static transition state models. The interactions between the boronic acid and diols are also of significant interest, as boronic acids can form dynamic covalent bonds with these molecules, a property exploited in materials science and sensing. rsc.orgnih.gov

Prediction of Selectivity and Mechanistic Nuances in Boronic Acid Chemistry

Computational models are increasingly used to predict the outcome of reactions, including regioselectivity and chemoselectivity. rsc.org In complex molecules with multiple potential reaction sites, predicting which site will react is a significant challenge. For instance, if a molecule contained multiple halogen atoms, computational models could help predict which one would be more likely to participate in a Suzuki-Miyaura cross-coupling with this compound. acs.orgnih.gov

For this compound, mechanistic studies can also shed light on side reactions, such as protodeboronation, where the carbon-boron bond is cleaved by a proton source. acs.orgnih.gov This is a common issue with heteroaryl boronic acids, particularly electron-deficient ones. nih.gov Computational models can help understand the factors that promote or suppress this unwanted reaction by calculating the energetics of the protodeboronation pathway. The electronic effects of the 3-fluoro substituent, as calculated by DFT, would be a key input for such predictive models. acs.org These predictions can guide the development of optimal reaction conditions to maximize the yield of the desired product.

Future Research Directions and Emerging Avenues

Development of Sustainable and Greener Synthetic Routes

The future synthesis of (3-Fluoroisoquinolin-6-yl)boronic acid will undoubtedly focus on environmentally benign and sustainable methods. Current synthetic approaches often rely on traditional, multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of greener alternatives.

Key areas of focus will include:

Solvent-Free or Aqueous Synthesis: Moving away from volatile organic solvents to water or solvent-free reaction conditions is a major goal in green chemistry. Research into solid-state reactions or reactions in aqueous micellar systems could provide more sustainable pathways. acs.org

Catalytic Borylation: The use of transition-metal-catalyzed C-H borylation of the isoquinoline (B145761) core would be a significant advancement. organic-chemistry.org This atom-economical approach would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste.

Avoiding Hazardous Reagents: Future syntheses should aim to replace hazardous reagents, such as organolithium compounds often used in borylation reactions, with safer alternatives. organic-chemistry.orgorganic-chemistry.org The development of enzymatic or biocatalytic routes could also be a long-term goal for a truly green synthesis.

| Synthesis Strategy | Potential Advantages |

| Solvent-Free Synthesis | Reduced solvent waste, lower environmental impact, potential for higher reaction efficiency. |

| Aqueous Synthesis | Use of an environmentally benign solvent, improved safety. acs.org |

| Catalytic C-H Borylation | High atom economy, reduced number of synthetic steps, access to novel derivatives. organic-chemistry.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of Novel Catalytic Systems for Challenging Transformations

The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound. While palladium-catalyzed cross-coupling reactions are well-established, there is a need for catalysts that can mediate more challenging and novel transformations.

Future research in this area should explore:

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium to more abundant and less expensive metals such as iron, copper, or nickel for cross-coupling reactions is a key trend. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. organic-chemistry.org This could enable previously inaccessible transformations of this compound.

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis with organocatalysis or photoredox catalysis, can lead to synergistic effects and enable novel reaction pathways.

Design of Advanced Fluorinated Isoquinoline-Boronic Acid Derivatives

The core structure of this compound provides a versatile scaffold for the design of advanced derivatives with tailored properties. Future research will focus on creating new analogues with enhanced biological activity or improved material characteristics.

Key design strategies will include:

Bioisosteric Replacements: The boronic acid group can act as a bioisostere for other functional groups, such as carboxylic acids, which is a valuable strategy in drug design. nih.gov

Multi-functionalized Derivatives: Introducing additional functional groups onto the isoquinoline ring can lead to compounds with multiple interaction points for biological targets or for the creation of complex materials.

Targeted Library Synthesis: The synthesis of focused libraries of derivatives with systematic variations will be essential for structure-activity relationship (SAR) studies and the discovery of lead compounds in drug discovery programs. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new compounds derived from this compound, its synthesis and subsequent transformations will need to be integrated with modern automation and flow chemistry platforms. syrris.com

The advantages of this approach include:

Rapid Reaction Optimization: Flow chemistry allows for the rapid screening of reaction parameters, such as temperature, pressure, and reagent stoichiometry, leading to faster optimization. organic-chemistry.orgacs.org

Enhanced Safety and Scalability: The small reaction volumes in flow reactors enhance safety when working with hazardous reagents or exothermic reactions. Scaling up production is also more straightforward than with traditional batch processes. organic-chemistry.org

Automated Library Generation: Automated synthesis platforms can be used to generate large libraries of derivatives for high-throughput screening, significantly accelerating the drug discovery process. syrris.com

| Technology | Application to this compound |

| Flow Chemistry | Safer and more efficient synthesis of the core molecule and its derivatives. organic-chemistry.orgacs.orgrsc.org |

| Automated Synthesis | Rapid generation of compound libraries for screening and SAR studies. syrris.com |

| High-Throughput Screening | Accelerated identification of new bioactive compounds. |

Unraveling Underexplored Reactivity of Fluoroarylboronic Acids

While Suzuki-Miyaura cross-coupling is the most common reaction of arylboronic acids, there is a wealth of underexplored reactivity that could be applied to this compound. The presence of the fluorine atom can also influence its reactivity in unique ways.

Future research should investigate:

Chan-Lam and Petasis Reactions: These copper-catalyzed and boronic acid-based reactions, respectively, for the formation of carbon-heteroatom bonds are valuable alternatives to traditional methods.

Radical Reactions: Arylboronic acids can serve as precursors to aryl radicals, which can participate in a variety of useful transformations. rsc.org

Fluoride-Activated Reactivity: The interaction of fluoride (B91410) ions with the boronic acid moiety can modulate its reactivity and open up new reaction pathways. rsc.org

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic efforts will be a powerful strategy for accelerating research on this compound.

This synergistic approach can be applied to:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to predict the outcome of reactions and to understand the role of catalysts and substituents. acs.org

Rational Drug Design: Molecular docking and other computational tools can be used to design new derivatives with improved binding affinity for specific biological targets. mdpi.com

Understanding Mechanistic Pathways: Computational studies can provide detailed insights into reaction mechanisms, which can guide the development of more efficient synthetic methods. rsc.org

Q & A

Q. What strategies enhance selectivity in glycoprotein capture using this compound surfaces?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.